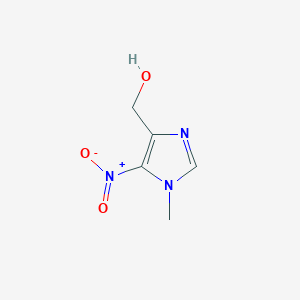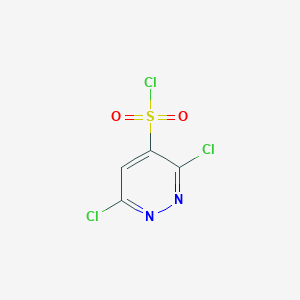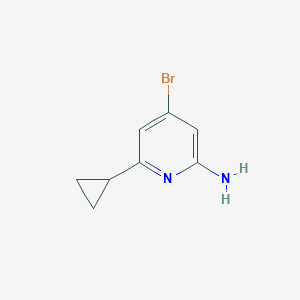
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene is an organic compound that belongs to the class of brominated aromatic ethers. This compound is characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which also contains two methyl groups. The molecular structure of this compound makes it a valuable intermediate in various chemical syntheses and industrial applications.
Vorbereitungsmethoden
The synthesis of 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene typically involves the bromination of 2-(2-ethoxy)-1,3-dimethylbenzene. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial production methods for this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Analyse Chemischer Reaktionen
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding debrominated product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2-(2-hydroxyethoxy)-1,3-dimethylbenzene, while oxidation with potassium permanganate can produce 2-(2-bromoethoxy)-1,3-dimethylquinone .
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of brominated aromatic compounds’ effects on biological systems, including their potential as enzyme inhibitors or signaling molecules.
Medicine: Research into the compound’s potential therapeutic applications, such as its use in the development of new drugs or as a precursor to active pharmaceutical ingredients.
Wirkmechanismus
The mechanism by which 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating nucleophilic substitution or elimination reactions. In biological systems, the compound may interact with enzymes or receptors, potentially inhibiting their activity or altering their signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-Bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene include other brominated aromatic ethers such as:
- 2-Bromo-5-(2-bromoethoxy)pyridine
- 5-Bromo-2-(2-bromoethoxy)aniline
- 1,2,3,5,6,1 lb-hexahydroimidazo [1,2- d ] [l,4]benzoxazepine
These compounds share structural similarities but differ in their specific functional groups and substitution patterns. The uniqueness of this compound lies in its specific arrangement of bromine atoms and ethoxy group, which imparts distinct reactivity and applications .
Eigenschaften
Molekularformel |
C10H12Br2O |
|---|---|
Molekulargewicht |
308.01 g/mol |
IUPAC-Name |
5-bromo-2-(2-bromoethoxy)-1,3-dimethylbenzene |
InChI |
InChI=1S/C10H12Br2O/c1-7-5-9(12)6-8(2)10(7)13-4-3-11/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
VWOOQEVTHOLYDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1OCCBr)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,4,5,5-tetramethyl-2-[3-(1,2,2-triphenylethenyl)phenyl]-1,3,2-Dioxaborolane](/img/structure/B12830828.png)
![tert-Butyl ((2S,3S)-3-aminobicyclo[2.2.2]octan-2-yl)carbamate](/img/structure/B12830832.png)

![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)acetonitrile](/img/structure/B12830839.png)
![4-Bromo-N-[(4-bromophenyl)methylene]benzenemethanamine](/img/structure/B12830846.png)

![2-Ethyl-1H-benzo[d]imidazol-1-ol](/img/structure/B12830854.png)



![1-(6-methoxy-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B12830876.png)
![(5R,6R,7S,8S)-5-(Hydroxymethyl)-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6,7,8-triol](/img/structure/B12830883.png)

